molecular formula C11H8N2O2 B186158 [3,4'-Bipyridine]-5-carboxylic acid CAS No. 123044-37-1

[3,4'-Bipyridine]-5-carboxylic acid

Cat. No.: B186158
CAS No.: 123044-37-1
M. Wt: 200.19 g/mol
InChI Key: IXKJIEJDXJCAHW-UHFFFAOYSA-N
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Description

[3,4’-Bipyridine]-5-carboxylic acid: is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound has a carboxylic acid functional group attached to the 5-position of one of the pyridine rings. Bipyridines are known for their ability to form complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science.

Scientific Research Applications

Chemistry: [3,4’-Bipyridine]-5-carboxylic acid is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology and Medicine: In biological research, bipyridine derivatives are investigated for their potential as therapeutic agents. For example, some derivatives exhibit antimicrobial and anticancer activities. The ability of bipyridines to interact with metal ions also makes them useful in studying metalloproteins and metalloenzymes .

Industry: In the industrial sector, [3,4’-Bipyridine]-5-carboxylic acid is used in the development of materials with specific electronic and optical properties. These materials are applied in fields such as electronics, photonics, and energy storage .

Mechanism of Action

The mechanism of action of bipyridine compounds often involves their ability to act as ligands, forming complexes with metal ions. This property is widely utilized in various fields, including catalysis and materials science .

Safety and Hazards

Like all chemicals, bipyridine compounds should be handled with care. They may pose hazards depending on their specific properties and the conditions under which they are used .

Future Directions

Research on bipyridine compounds is ongoing, with recent studies focusing on improving synthesis methods and exploring new applications. For instance, advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid. Both methods require specific reaction conditions, such as the use of a base and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of [3,4’-Bipyridine]-5-carboxylic acid often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: [3,4’-Bipyridine]-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: [3,4’-Bipyridine]-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional functionality and reactivity. This functional group allows for further derivatization and enhances the compound’s ability to form hydrogen bonds, making it valuable in supramolecular chemistry and materials science .

Properties

IUPAC Name

5-pyridin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKJIEJDXJCAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567336
Record name [3,4'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123044-37-1
Record name [3,4'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,4'-bipyridine]-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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